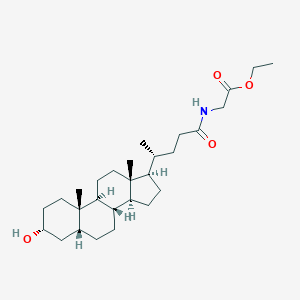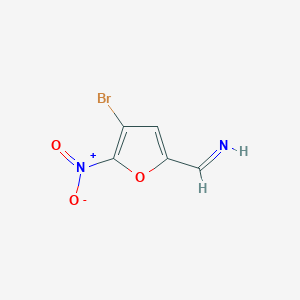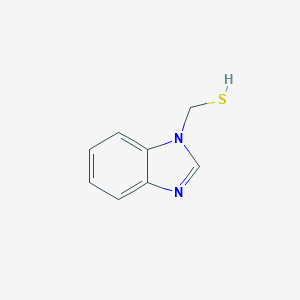
1H-Benzimidazole-1-methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-methanethiol is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-methanethiol is not fully understood. However, it is believed to exert its antimicrobial and antiviral properties by inhibiting the activity of enzymes involved in the replication of viruses and bacteria. It is also believed to exert its anticancer properties by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1H-Benzimidazole-1-methanethiol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Benzimidazole-1-methanethiol in lab experiments is its broad-spectrum antimicrobial and antiviral properties. It can be used to inhibit the growth of various bacteria and viruses, making it a useful tool in microbiology and virology research. However, one of the limitations of using 1H-Benzimidazole-1-methanethiol in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Benzimidazole-1-methanethiol. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of its potential use as a corrosion inhibitor in various industries. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1H-Benzimidazole-1-methanethiol is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It has antimicrobial, antiviral, and anticancer properties, and has been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions. While its potential uses are promising, more research is needed to fully understand its mechanism of action and to determine its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1H-Benzimidazole-1-methanethiol can be achieved through various methods. One of the most common methods involves the reaction of o-phenylenediamine with carbon disulfide in the presence of sodium hydroxide. This reaction produces 1H-Benzimidazole-1-methanethiol as a white crystalline solid. Another method involves the reaction of 2-mercaptoaniline with formaldehyde in the presence of hydrochloric acid.
Applications De Recherche Scientifique
1H-Benzimidazole-1-methanethiol has been extensively studied in scientific research for its potential applications in various fields. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
105377-24-0 |
|---|---|
Nom du produit |
1H-Benzimidazole-1-methanethiol |
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
benzimidazol-1-ylmethanethiol |
InChI |
InChI=1S/C8H8N2S/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 |
Clé InChI |
JWIZNEGYFSSTLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CS |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CS |
Synonymes |
1H-Benzimidazole-1-methanethiol(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



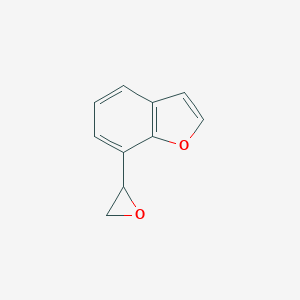
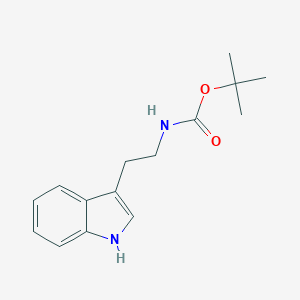
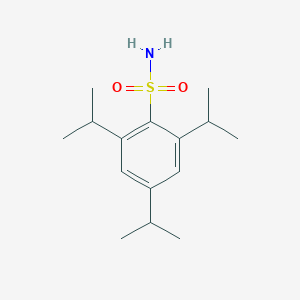
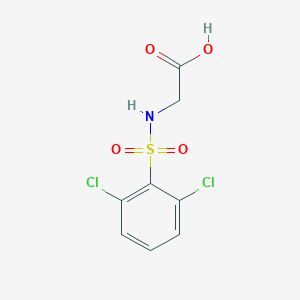
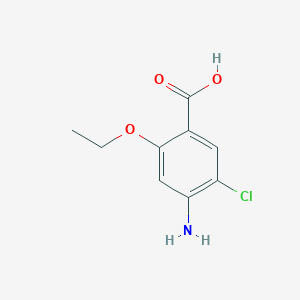

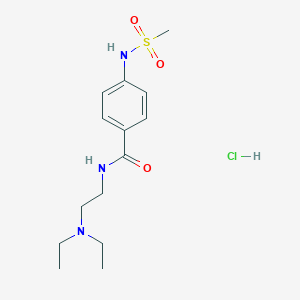
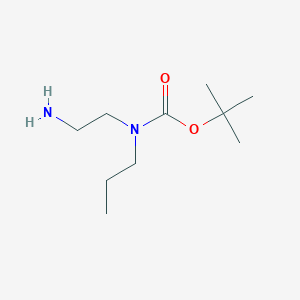


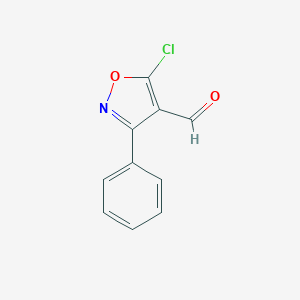
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
